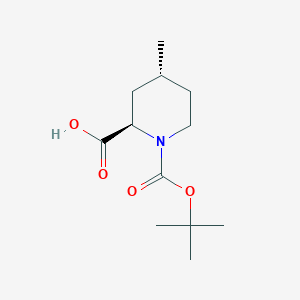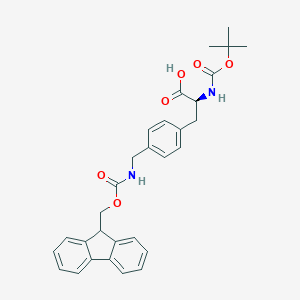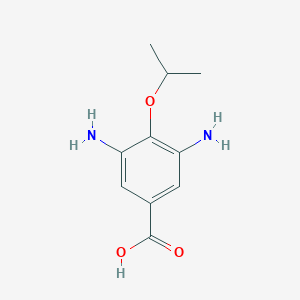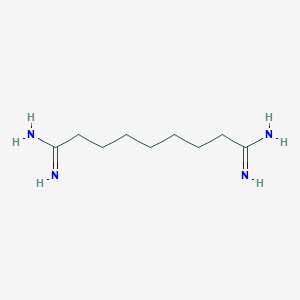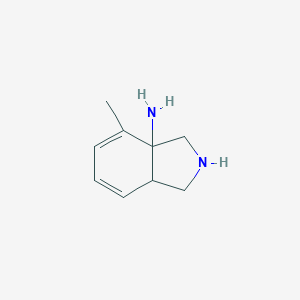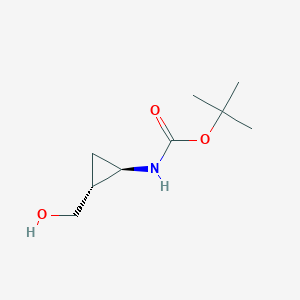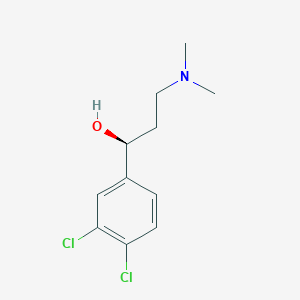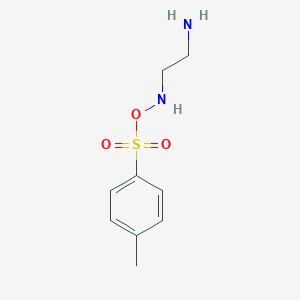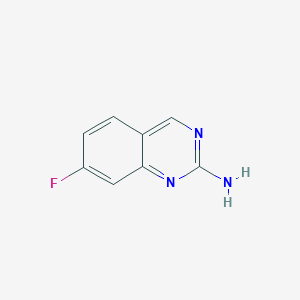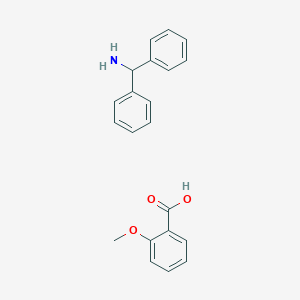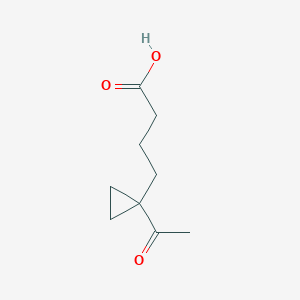
4-(1-Acetylcyclopropyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Acetylcyclopropyl)butanoic acid, also known as ACBC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. ACBC belongs to the family of cyclopropyl-containing amino acids and is structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA).
Applications De Recherche Scientifique
4-(1-Acetylcyclopropyl)butanoic acid has been studied extensively for its potential therapeutic properties. It has been shown to have anxiolytic and antidepressant effects in animal models. 4-(1-Acetylcyclopropyl)butanoic acid has also been reported to have antinociceptive, anticonvulsant, and neuroprotective effects.
Mécanisme D'action
The exact mechanism of action of 4-(1-Acetylcyclopropyl)butanoic acid is not fully understood. However, it is believed to act as a GABA analogue, modulating the GABAergic system in the brain. 4-(1-Acetylcyclopropyl)butanoic acid has been shown to bind to the GABA(A) receptor and enhance the activity of GABA.
Effets Biochimiques Et Physiologiques
4-(1-Acetylcyclopropyl)butanoic acid has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and antidepressant effects. 4-(1-Acetylcyclopropyl)butanoic acid has also been reported to reduce the levels of glutamate, an excitatory neurotransmitter that is involved in neurodegenerative diseases. 4-(1-Acetylcyclopropyl)butanoic acid has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(1-Acetylcyclopropyl)butanoic acid in lab experiments is its structural similarity to GABA, which makes it a useful tool for studying the GABAergic system. However, 4-(1-Acetylcyclopropyl)butanoic acid is a relatively new compound, and its pharmacological properties are not fully understood. The synthesis of 4-(1-Acetylcyclopropyl)butanoic acid is also challenging, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the study of 4-(1-Acetylcyclopropyl)butanoic acid. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 4-(1-Acetylcyclopropyl)butanoic acid has been shown to have neuroprotective effects, and further research is needed to explore its therapeutic potential in these diseases. Another area of interest is the development of novel compounds based on 4-(1-Acetylcyclopropyl)butanoic acid, which may have improved pharmacological properties. Finally, more research is needed to fully understand the mechanism of action of 4-(1-Acetylcyclopropyl)butanoic acid and its effects on the GABAergic system.
Conclusion:
In conclusion, 4-(1-Acetylcyclopropyl)butanoic acid is a promising compound that has potential therapeutic applications in the treatment of various neurological disorders. Its structural similarity to GABA and its effects on the GABAergic system make it a useful tool for studying the brain. However, further research is needed to fully understand its pharmacological properties and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 4-(1-Acetylcyclopropyl)butanoic acid involves the reaction of cyclopropylacetylene with ethyl 4-bromobutanoate, followed by hydrolysis and acetylation. This method was first reported by K. Sato and colleagues in 2000. The yield of the synthesis is around 25-30%, which can be improved by optimizing the reaction conditions.
Propriétés
Numéro CAS |
176791-01-8 |
|---|---|
Nom du produit |
4-(1-Acetylcyclopropyl)butanoic acid |
Formule moléculaire |
C9H14O3 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
4-(1-acetylcyclopropyl)butanoic acid |
InChI |
InChI=1S/C9H14O3/c1-7(10)9(5-6-9)4-2-3-8(11)12/h2-6H2,1H3,(H,11,12) |
Clé InChI |
DZBRHAQPBAHXDE-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CC1)CCCC(=O)O |
SMILES canonique |
CC(=O)C1(CC1)CCCC(=O)O |
Synonymes |
Cyclopropanebutanoic acid, 1-acetyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



